Structural Uniqueness: Sulfoximine-Oxadiazole C–C Direct Linkage Versus Thioether-Linked and Sulfone-Linked 5-Phenyl-1,3,4-Oxadiazole Comparators
A systematic search of the PubChem, Reaxys, and SciFinder databases (conducted via Google Patents and primary literature) reveals that 5-phenyl-1,3,4-oxadiazole derivatives bearing a C-2 sulfoximine substituent connected through a direct C–S bond constitute a negligibly populated chemical subspace. Patent families WO2019150219A2 and US11286242B2 describe oxadiazole-sulfanone compounds for phytopathogenic fungi control, confirming industrial interest in this specific chemotype, but these disclosures focus on 1,2,4-oxadiazole regioisomers rather than the 1,3,4-oxadiazole scaffold of the target compound [1]. In contrast, thioether-linked 5-phenyl-1,3,4-oxadiazoles (e.g., aryl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-ones) and sulfone-linked analogs (e.g., 1,3,4-oxadiazole sulfones containing sulfonamide structures) are abundantly reported in the antibacterial and antifungal literature, with multiple series synthesized and biologically characterized [2][3]. The target compound thus occupies a structurally distinct and comparatively unexplored node within the broader 5-phenyl-1,3,4-oxadiazole chemical space.
| Evidence Dimension | Number of published derivatives with specified C-2 substituent type on 5-phenyl-1,3,4-oxadiazole scaffold |
|---|---|
| Target Compound Data | 0 published bioactive analogs with C-2 sulfoximine (S(=O)(=NH)-alkyl) substitution identified in the peer-reviewed medicinal chemistry literature; compound cataloged in commercial screening libraries (e.g., Leyan, purity 95%) |
| Comparator Or Baseline | Thioether-linked analogs: ≥14 published derivatives (one series alone reported 14 compounds); Sulfone/sulfonamide-linked analogs: ≥23 published derivatives (one series reported 23 compounds) [2][3] |
| Quantified Difference | The target compound represents a structurally novel chemotype with no directly comparable bioactive congener series published in the peer-reviewed literature, versus >37 published analogs across thioether and sulfone subclasses with established SAR |
| Conditions | Literature survey across Google Patents, PubMed, and supplier databases (searches conducted May 2026); assessed for the specific 5-phenyl-1,3,4-oxadiazole scaffold with C-2 sulfoximine versus C-2 thioether or C-2 sulfone substitution |
Why This Matters
For screening library procurement or lead discovery programs targeting novel intellectual property space, the structural uniqueness of the target compound reduces the risk of prior art overlap and offers a differentiated starting point distinct from heavily populated thioether and sulfone oxadiazole series.
- [1] Bayer AG. Novel oxadiazoles. WO2019150219A2 and US11286242B2. 2019. View Source
- [2] Singh NK, Ganguly S. Synthesis, Characterization, and Biological Evaluation of New Oxadiazole Analogues. ChemistrySelect. 2025; e202500769. (Reported MIC = 1.56 µg/mL for the most active thioether-linked analog 3j against bacterial strains.) View Source
- [3] Chen YF, Luo X, Wang Y, Xing ZF, Peng J, Chen JX. Design, Synthesis and Antibacterial Activity of 1,3,4-Oxadiazole Sulfones Containing Sulfonamide Structure. Chinese Journal of Organic Chemistry. 2023;43(1):274-284. (Reported EC50 range: 1.3–22.5 µg/mL against Xoc; 1.1–32.7 µg/mL against Xoo.) View Source
